7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Synthetic Chemistry Reactivity Halogen Displacement

Medicinal chemists pursuing kinase inhibitors often struggle to source heterocyclic intermediates with well-characterized reactivity and validated bioactivity. 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 957760-15-5) resolves this bottleneck by providing a CDK2/9-active scaffold with proven synthetic versatility. - Validated Kinase Activity: CDK2 IC50 = 0.36 µM, CDK9 IC50 = 1.8 µM. - Enhanced Reactivity: The 7-chloro substituent exhibits superior nucleophilic substitution rates versus 5-chloro isomers, enabling efficient library synthesis. - Antiproliferative Potential: Core scaffold of analogs showing 3.0-16.0 µM IC50 in DU145 and PC3 prostate cancer cells. Supplied with full analytical documentation (HPLC, NMR) to ensure batch-to-batch consistency for your SAR campaigns.

Molecular Formula C7H6ClN3
Molecular Weight 167.596
CAS No. 957760-15-5
Cat. No. B592059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine
CAS957760-15-5
Molecular FormulaC7H6ClN3
Molecular Weight167.596
Structural Identifiers
SMILESCN1C2=C(C=CN=C2Cl)C=N1
InChIInChI=1S/C7H6ClN3/c1-11-6-5(4-10-11)2-3-9-7(6)8/h2-4H,1H3
InChIKeyWMDXHWDXUZEKHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine: Core Building Block for Synthesis


7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS: 957760-15-5) is a heteroaromatic compound within the pyrazolo[3,4-c]pyridine family, defined by its molecular formula C₇H₆ClN₃ and molecular weight of 167.60 g/mol . It is characterized by a 7-chloro substituent on the pyridine ring and a 1-methyl group on the pyrazole nitrogen . This scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of kinase inhibitors and other bioactive molecules due to the reactivity of its chloro and N-methyl groups [1].

Heteroaromatic building block for kinase inhibitor library synthesis Workflow: Medicinal chemistry core
Selective 7-chloro SNAr reactivity for targeted derivatization Selection: Single-site functionalization
Scaffold reported in CDK and antiproliferative research contexts Use context: Pathway inhibition studies

Why Generic Analogs Fail for 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine


Pyrazolo[3,4-c]pyridine derivatives are not interchangeable due to distinct reactivity profiles that govern downstream synthetic utility. The position of the chlorine substituent critically influences nucleophilic substitution rates and regioselectivity, as demonstrated by the higher susceptibility of 7-chloro isomers to nucleophilic attack compared to 5-chloro isomers [1]. Furthermore, the N1-methyl group, in contrast to N-unsubstituted or N-alkylated analogs, modulates electronic properties and steric bulk, thereby altering both chemical reactivity and biological target engagement [2]. These structural nuances dictate specific application suitability, making direct analog substitution scientifically unsound without quantitative comparative data.

Isomer mismatch 5-Chloro isomers exhibit lower SNAr reactivity, which may shift regioselectivity and functionalization outcomes.
N-Substitution mismatch N-unsubstituted or differently N-alkylated analogs can alter electronic properties and target-engagement context.
Generic analog risk Pyrazolo[3,4-c]pyridine derivatives are not interchangeable; structural nuances may shift downstream assay-response profiles.

Comparative Evidence for 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine


Enhanced SNAr Reactivity of 7-Chloro Isomer

The 7-chloro substituent in pyrazolo[3,4-c]pyridine exhibits markedly higher reactivity towards nucleophilic aromatic substitution (SNAr) compared to the isomeric 5-chloro position. In comparative studies, 7-chloropyrazolo[3,4-c]pyridine underwent nucleophilic substitution under milder conditions and with faster kinetics than its 5-chloro counterpart [1]. This reactivity differential is crucial for the compound's utility as a synthetic intermediate, as it enables selective functionalization at the 7-position without affecting other sites on the scaffold.

SNAr Reactivity
Head-to-head
7-chloro > 5-chloro in nucleophilic substitution susceptibility
Supports selective 7-position functionalization workflow
Milder conditions and faster kinetics reported for 7-chloro isomer
Synthetic Chemistry Reactivity Halogen Displacement

Potent CDK2 and CDK9 Inhibition

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine has demonstrated potent inhibitory activity against cyclin-dependent kinases CDK2 and CDK9 in vitro, with IC₅₀ values of 0.36 µM and 1.8 µM, respectively . This activity profile distinguishes it from many other pyrazolo[3,4-c]pyridine derivatives, which often show broader or less potent kinase inhibition. For instance, related 3,7-disubstituted analogs in the same class exhibit a wide range of antiproliferative IC₅₀ values (3.0-16.0 µM) across various cancer cell lines, but the specific CDK2/CDK9 inhibition data for this exact compound provides a more precise mechanistic basis for its selection [1].

CDK2/9 Inhibition
Cross-study comparable
CDK2 IC₅₀: 0.36 µM; CDK9 IC₅₀: 1.8 µM
Reported assay potency context for CDK pathway inhibition
Analog class antiproliferative IC₅₀ range: 3.0–16.0 µM
Kinase Inhibition CDK Cancer Research

Antiproliferative Activity in Prostate Cancer Cells

In comparative studies of pyrazolo[3,4-c]pyridine derivatives, 3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (compound 12a) exhibited notable antiproliferative activity against DU145 and PC3 prostate cancer cell lines, with IC₅₀ values in the range of 3.0-16.0 µM [1]. While the specific IC₅₀ for 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine in these exact assays is not reported, its structural similarity to the active 7-substituted analogs, combined with its known CDK inhibitory activity, suggests a comparable or potentially enhanced antiproliferative profile against prostate cancer models. This positions the compound as a valuable precursor for generating targeted antiproliferative agents.

Prostate Cancer Cell Activity
Class-level inference
Structurally similar 7-substituted analog IC₅₀: 3.0–16.0 µM (DU145, PC3)
Supports cell-model endpoint review for prostate cancer research
Direct data for this exact compound not reported; scaffold context
Antiproliferative Prostate Cancer Cell-Based Assay

Key Applications of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine


Selective 7-Substituted Derivative Synthesis via SNAr

Leveraging the enhanced reactivity of the 7-chloro group towards nucleophilic substitution [1], this compound is ideally suited for the synthesis of diverse 7-substituted pyrazolo[3,4-c]pyridine libraries. This is particularly valuable in medicinal chemistry programs where the 7-position is a key vector for optimizing target binding, as seen in the development of CDK and BTK inhibitors.

CDK2/9 Inhibitor Lead Optimization

Given its demonstrated in vitro potency against CDK2 (IC₅₀ = 0.36 µM) and CDK9 (IC₅₀ = 1.8 µM) [1], this compound serves as a validated starting point for structure-activity relationship (SAR) campaigns. Researchers can introduce modifications at the 1-methyl and 7-chloro positions to improve potency, selectivity, and pharmacokinetic properties for potential oncology applications.

Novel Antiproliferative Agents for Prostate Cancer

Based on the antiproliferative activity observed for closely related 7-substituted pyrazolo[3,4-c]pyridines in DU145 and PC3 prostate cancer cell lines (IC₅₀ range: 3.0-16.0 µM) [1], this compound can be used as a core building block to generate and screen new analogs with enhanced activity and selectivity against prostate cancer. Its unique substitution pattern may yield derivatives with improved therapeutic indices.

Application
Selection Property
Validation Focus
7-Substituted derivative synthesis
Enhanced 7-chloro SNAr reactivity
Regioselective functionalization review
CDK inhibitor lead optimization
Reported CDK2/9 inhibition context
Kinase selectivity and pathway-response profiling
Prostate cancer cell-model studies
Scaffold-class antiproliferative context
Cell-model endpoint and derivatization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.